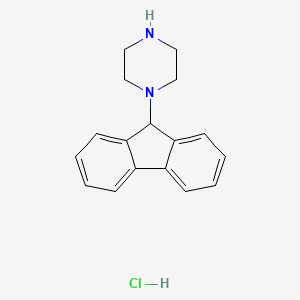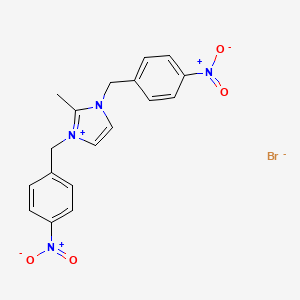![molecular formula C17H22ClNOS B6319812 [2-(4-Methoxyphenyl)ethyl][4-(methylthio)benzyl]amine hydrochloride; 95% CAS No. 1158499-87-6](/img/structure/B6319812.png)
[2-(4-Methoxyphenyl)ethyl][4-(methylthio)benzyl]amine hydrochloride; 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[2-(4-Methoxyphenyl)ethyl][4-(methylthio)benzyl]amine hydrochloride” is an organic compound . It is commonly referred to as MOB 43. It has shown potential in various scientific fields, including pharmacology, chemistry, and materials science.
Molecular Structure Analysis
The molecular formula of “[2-(4-Methoxyphenyl)ethyl][4-(methylthio)benzyl]amine hydrochloride” is C17H22ClNOS . The molecular weight is 323.9 g/mol.Scientific Research Applications
Asymmetric Synthesis
Researchers have developed asymmetric syntheses of significant pharmaceutical compounds using related chemical structures as chiral auxiliaries. For instance, an asymmetric synthesis of (S)−(+)−clopidogrelhydrogensulfate involved a Strecker reaction with a similar compound, [1S)−1−(4−methoxyphenyl)ethyl]aminehydrochloride, showcasing its utility in producing enantiomerically pure intermediates for key pharmaceuticals (Sashikanth et al., 2013). Similarly, an asymmetric synthesis approach for (S)−levetiracetam utilized this compound, demonstrating its application in creating diastereomerically pure intermediates crucial for the synthesis of neuroactive drugs (Raju et al., 2014).
Novel Compound Synthesis
The compound has been instrumental in synthesizing novel molecules with potential biological activities. For example, research into novel 4H-3,1-benzoxazinone derivatives bearing a chalcone moiety explored the cyclization of N-acylanthranilc acid derivatives, leading to compounds with antibacterial properties (Soliman et al., 2023). Another study focused on synthesizing and evaluating the antimicrobial activity of novel quinazolinone derivatives, highlighting the diverse potential of such chemical frameworks in medicinal chemistry (Habib et al., 2013).
Functional Material Modification
The modification of materials through chemical reactions involving similar compounds has also been explored. For instance, radiation-induced polyvinyl alcohol/acrylic acid hydrogels were modified through condensation reactions with various amines, including derivatives similar to the compound , to enhance their thermal stability and biological activity (Aly et al., 2015). This research underscores the role of such chemical structures in the development of advanced materials for medical applications.
Mechanism of Action
Target of Action
It’s known that 4-methoxyphenethylamine, a related compound, inhibits the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine . Monoamine oxidases (MAOs) are enzymes that catalyze the oxidation of monoamines, playing a vital role in the degradation of neurotransmitters in the brain.
Mode of Action
Based on the action of 4-methoxyphenethylamine, it can be inferred that [2-(4-methoxyphenyl)ethyl][4-(methylthio)benzyl]amine hydrochloride might interact with its targets (potentially maos) and inhibit their activity . This inhibition could result in an increased concentration of monoamines, such as tyramine and tryptamine, in the brain.
properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[(4-methylsulfanylphenyl)methyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NOS.ClH/c1-19-16-7-3-14(4-8-16)11-12-18-13-15-5-9-17(20-2)10-6-15;/h3-10,18H,11-13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUAZGUIWSRJCEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNCC2=CC=C(C=C2)SC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine hydrochloride](/img/structure/B6319730.png)
![{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(2-methylpropyl)amine hydrochloride](/img/structure/B6319731.png)
amine hydrochloride](/img/structure/B6319741.png)
amine hydrochloride](/img/structure/B6319748.png)
![(Butan-2-yl)[(4-methoxyphenyl)methyl]amine hydrochloride](/img/structure/B6319764.png)
![(2-Methylpropyl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6319771.png)
amine hydrochloride](/img/structure/B6319777.png)
![(Butan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6319793.png)
amine hydrochloride](/img/structure/B6319798.png)
![4-{[(Butan-2-yl)amino]methyl}-N,N-diethylaniline hydrochloride](/img/structure/B6319802.png)
amine hydrochloride](/img/structure/B6319805.png)


